
Acetaminophen
Overview
Description
. It is commonly used to treat mild to moderate pain, such as headaches, muscle aches, and fever. Unlike nonsteroidal anti-inflammatory drugs, acetaminophen does not have significant anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetaminophen is synthesized through the acetylation of p-aminophenol with acetic anhydride. The reaction involves the conversion of the amine group of p-aminophenol to an amide group, forming this compound and acetic acid as a by-product . The reaction is typically carried out in a water bath at around 85°C, followed by recrystallization to purify the crude product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The crude product is then subjected to purification processes, such as recrystallization, to obtain pharmaceutical-grade this compound .
Chemical Reactions Analysis
Types of Reactions: Acetaminophen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are often used.
Major Products Formed:
Oxidation: N-acetyl-p-benzoquinone imine (NAPQI)
Reduction: Various reduced forms of this compound
Substitution: Substituted this compound derivatives
Scientific Research Applications
Analgesic Mechanisms
Primary Mechanism : Acetaminophen is primarily known for its ability to alleviate pain. The traditional understanding is that it inhibits cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in pain signaling. However, newer studies suggest that its metabolite, N-acylphenolamine (AM404), plays a significant role in analgesia by acting on the transient receptor potential vanilloid 1 (TRPV1) receptors located in the spinal cord, particularly in the dorsal horn .
Case Study : In a study involving rats with inflammatory pain models, administration of this compound resulted in stronger analgesic effects compared to naïve rats. This was attributed to increased TRPV1 receptor activity during inflammation, highlighting this compound's potential for enhanced pain management in inflammatory conditions .
Antioxidant Properties
This compound exhibits antioxidant properties that may contribute to its therapeutic effects beyond pain relief. Research indicates that it can scavenge reactive oxygen species (ROS) and reduce oxidative stress in various biological contexts.
Research Findings : Studies have shown that this compound at therapeutic doses can protect against mitochondrial dysfunction and apoptosis in neuronal cells exposed to amyloid beta fragments, suggesting a potential role in neurodegenerative diseases like Alzheimer's .
Cardiovascular Applications
Emerging evidence suggests that this compound may have protective effects on cardiovascular health. In animal models of myocardial infarction, this compound treatment reduced infarct size and cardiac damage, indicating its potential use in managing acute cardiac events .
Data Table: Cardiovascular Effects of this compound
Study Reference | Model Used | Dosage | Outcome |
---|---|---|---|
Merrill et al. | Myocardial infarction dog model | 30 mg/kg body weight | Decreased infarct size and cardiac damage |
Walker et al. | Iron-overloaded gerbil | Not specified | Prevented structural changes in cardiac rhythm |
Metabolic Effects
Recent studies have also indicated that this compound may influence metabolic processes. For instance, it has been shown to improve blood glucose control and skeletal muscle function in aging populations .
Social and Psychological Implications
Interestingly, this compound has been linked to social behaviors. A study found that its use was associated with reduced feelings of social trust and integration among individuals, suggesting that it may have psychological implications worth exploring further .
Safety Profile
Despite its widespread use, the safety profile of this compound remains a topic of concern. Research indicates that while it is generally safe at therapeutic doses, there are risks associated with overdose and potential liver damage. It is crucial for clinicians to monitor dosages carefully, especially in populations such as older adults who may be more susceptible to side effects .
Mechanism of Action
The exact mechanism of action of acetaminophen is not fully understood. it is believed to involve the inhibition of cyclooxygenase (COX) enzymes in the central nervous system, which reduces the synthesis of prostaglandins that mediate pain and fever . Additionally, this compound may activate descending serotonergic pathways and interact with cannabinoid and vanilloid systems .
Comparison with Similar Compounds
Ibuprofen: A nonsteroidal anti-inflammatory drug with analgesic, antipyretic, and anti-inflammatory properties.
Aspirin: Another nonsteroidal anti-inflammatory drug with similar properties but a higher risk of gastrointestinal side effects.
Naproxen: A nonsteroidal anti-inflammatory drug with a longer duration of action compared to acetaminophen.
Uniqueness of this compound:
Lack of Anti-inflammatory Effect: Unlike nonsteroidal anti-inflammatory drugs, this compound does not have significant anti-inflammatory properties, making it suitable for patients who require pain relief without anti-inflammatory effects.
This compound remains a vital compound in both clinical and research settings due to its effectiveness and relatively low side effect profile when used appropriately.
Biological Activity
Acetaminophen, also known as paracetamol, is a widely used analgesic and antipyretic medication. Despite its extensive use, the precise mechanisms underlying its biological activity remain a topic of ongoing research. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and potential therapeutic applications.
This compound's analgesic effects are primarily attributed to its action on the central nervous system (CNS) and peripheral tissues. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), this compound exhibits weak inhibition of cyclooxygenase (COX) enzymes. The current understanding suggests several mechanisms:
- COX Inhibition : this compound is a weak inhibitor of COX-1 and COX-2, two enzymes involved in prostaglandin synthesis from arachidonic acid. However, it primarily inhibits the peroxidase activity of these enzymes rather than their cyclooxygenase activity, which is crucial for prostaglandin production .
- Endocannabinoid System Interaction : this compound is metabolized to AM404, which activates the transient receptor potential vanilloid-1 (TRPV1) channel and the endocannabinoid system. This activation is believed to play a role in pain modulation .
- Serotonergic Pathways : Some studies indicate that this compound may enhance serotonin levels, contributing to its analgesic effects .
Metabolism
This compound undergoes extensive metabolism in the liver, primarily through conjugation with glucuronide and sulfate. Approximately 95% is metabolized this way, while about 5% is converted to a toxic metabolite, N-acetyl-p-benzoquinonimine (NAPQI), via cytochrome P450 enzymes. Under normal conditions, NAPQI is detoxified by glutathione; however, overdose or chronic use can deplete glutathione stores, leading to hepatotoxicity .
Table 1: Metabolic Pathways of this compound
Pathway | Description | Percentage of Dose |
---|---|---|
Glucuronidation | Non-toxic conjugation with glucuronic acid | ~60% |
Sulfation | Conjugation with sulfate | ~35% |
Oxidative pathway | Formation of NAPQI (toxic metabolite) | ~5% |
Therapeutic Applications
This compound is commonly used for mild to moderate pain relief and fever reduction. Its safety profile makes it a preferred choice for various populations, including children and pregnant women. Recent studies have also explored off-label uses:
- Cardioprotection : Research has indicated that this compound may reduce lipid accumulation and improve cardiac function in models of obesity .
- Neuroprotection : Some preclinical studies suggest potential neuroprotective effects, although further research is needed to establish clinical relevance .
- Blood Glucose Control : Emerging evidence points towards this compound's role in enhancing glucose metabolism, potentially benefiting diabetic patients .
Case Studies
- This compound-Induced Hepatotoxicity : A significant concern with this compound use is the risk of liver damage due to overdose. A study highlighted that this compound overdose leads to increased plasma levels of liver enzymes such as ALT and AST, indicating hepatocellular injury .
- Pain Management in Postoperative Patients : A clinical trial demonstrated that this compound effectively reduced postoperative pain when used alone or in combination with opioids, showcasing its role in multimodal analgesia strategies .
Q & A
Basic Research Questions
Q. What standard experimental protocols are employed for synthesizing acetaminophen in academic laboratories?
- Methodological Answer : The synthesis of this compound typically involves acetylating para-aminophenol with acetic anhydride under controlled conditions. Undergraduate laboratories often adopt a reflux setup to facilitate the reaction, followed by crystallization to purify the product. Characterization is performed using melting point analysis, infrared (IR) spectroscopy, and Raman spectroscopy to confirm the formation of the amide functional group and assess purity . For instance, IR spectra verify the presence of N-H (amide) and C=O stretches, while melting point deviations indicate impurities requiring recrystallization.
Q. How is the efficacy of this compound compared to NSAIDs in osteoarthritis (OA) treatment evaluated in clinical research?
- Methodological Answer : Systematic reviews and meta-analyses are used to compare efficacy metrics (e.g., pain reduction, functional improvement) between this compound and NSAIDs. Key outcomes include standardized mean differences (SMD) for continuous data (e.g., pain scales) and relative risk (RR) for dichotomous outcomes (e.g., adverse events). For OA, pooled analyses show this compound has a modest SMD of -0.13 (95% CI: -0.22 to -0.04) compared to placebo, while NSAIDs demonstrate superior pain reduction (SMD: -0.20 to -0.30). Safety assessments prioritize gastrointestinal (GI) adverse events, with traditional NSAIDs showing a 47% higher RR for GI complications than this compound .
Q. Which spectroscopic techniques are utilized to characterize this compound purity post-synthesis?
- Methodological Answer : IR and Raman spectroscopy are standard for identifying functional groups and structural integrity. Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1660 cm⁻¹ (C=O stretch) confirm the amide bond. UV-Vis spectroscopy may also quantify purity by measuring absorbance at 243 nm. Undergraduate labs often correlate observed spectra with reference data from databases like NIST Chemistry WebBook to validate results .
Advanced Research Questions
Q. How does experimental design selection impact the predictive accuracy of this compound quantification models in pharmaceutical research?
- Methodological Answer : Experimental designs like I-optimal and full factorial (FF) influence model robustness. For near-infrared spectroscopy (NIRS) calibration, I-optimal designs achieve comparable accuracy to 5-level FF designs with fewer samples (e.g., 16 fewer points), optimizing resource efficiency. Statistical validation includes bias and standard error of prediction (SEP) comparisons. For this compound content analysis, I-optimal designs reduce SEP by 0.2–0.5% compared to D-optimal or central composite designs, enhancing model generalizability .
Q. What methodological considerations are critical when evaluating this compound's pharmacokinetics under oxidative stress?
- Methodological Answer : Studies modeling oxidative stress (e.g., infections, antibiotic co-administration) require controlled induction of stressors (e.g., glutathione depletion) to mimic human metabolic conditions. Experimental designs should include co-administration of precursors like cysteine to mitigate NAPQI toxicity. Dosing regimens must reflect human pediatric or infant exposure levels (e.g., 10–15 mg/kg/dose) to ensure translational relevance. Longitudinal monitoring of hepatic biomarkers (e.g., ALT, AST) and redox status is essential .
Q. How can researchers reconcile contradictory findings on this compound's association with neurodevelopmental outcomes in longitudinal studies?
- Methodological Answer : Conflicting observational data (e.g., 20–45% increased ADHD risk per prenatal exposure ) require sensitivity analyses to address confounding (e.g., maternal fever, genetic factors). Mendelian randomization or propensity score matching can reduce bias. Meta-analyses should stratify by dosage, trimester, and outcome measurement tools (e.g., Strengths and Difficulties Questionnaire). Causality remains uncertain without randomized controlled trials (RCTs), necessitating cautious interpretation .
Q. What statistical approaches address contradictions in systematic reviews of this compound's renal safety profile?
- Methodological Answer : Mixed-effects models account for heterogeneity in cohort studies. For advanced chronic kidney disease (CKD), linear regression slopes of eGFR decline (mL/min/1.73 m²/year) differentiate this compound users (-0.93 slower progression vs. non-users ). Subgroup analyses by cumulative dose and adjustment for comorbidities (e.g., hypertension) clarify risk profiles. Bayesian meta-analyses quantify uncertainty in rare adverse events .
Q. How should researchers navigate conflicting guidelines when designing this compound dosing studies?
- Methodological Answer : Prioritize compendia like DRUGDEX and FDA guidelines for dosing limits (e.g., ≤4 g/day). For off-label use, reference peer-reviewed RCTs and pharmacoeconomic studies. Dose-response trials should incorporate adaptive designs (e.g., Bayesian escalation) to balance efficacy (pain relief) and hepatotoxicity risks. Protocols must align with ICH E6 Good Clinical Practice standards, including safety monitoring intervals .
Q. Data Contradiction Analysis
Properties
IUPAC Name |
N-(4-hydroxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVAJINKPMORJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2, Array | |
Record name | 4-HYDROXYACETANILIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20492 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PARACETAMOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | acetaminophen | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Acetaminophen | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020006 | |
Record name | Acetaminophen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-hydroxyacetanilide is an odorless white crystalline solid. Bitter taste. pH (saturated aqueous solution) about 6. (NTP, 1992), Colorless solid; [ICSC] Odorless white solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR CRYSTALLINE POWDER. | |
Record name | 4-HYDROXYACETANILIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20492 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acetaminophen | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11360 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Acetaminophen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001859 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | PARACETAMOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
>500, >500 °C | |
Record name | Acetaminophen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00316 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | PARACETAMOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
>22.7 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 72 °F (NTP, 1992), very slightly soluble in cold water but greater solubility in hot water, In water, 14,000 mg/L at 25 °C, Very slightly soluble in cold water, soluble in boiling water, Freely soluble in alcohol; soluble in methanol, ethanol, dimethylformamide, ethylene dichloride, acetone, ethyl acetate; slightly soluble in ether; practically insoluble in petroleum ether, pentane, benzene, 14 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.4 (moderate) | |
Record name | SID56422763 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 4-HYDROXYACETANILIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20492 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acetaminophen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00316 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ACETAMINOPHEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3001 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acetaminophen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001859 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PARACETAMOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.293 at 70 °F (NTP, 1992) - Denser than water; will sink, 1.293 g/cu cm at 21 °C, 1.3 g/cm³ | |
Record name | 4-HYDROXYACETANILIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20492 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ACETAMINOPHEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3001 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PARACETAMOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 5.2 | |
Record name | PARACETAMOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.000007 [mmHg], 6.29X10-5 mm Hg at 25 °C | |
Record name | Acetaminophen | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11360 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ACETAMINOPHEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3001 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
According to its FDA labeling, acetaminophen's exact mechanism of action has not been fully established - despite this, it is often categorized alongside NSAIDs (nonsteroidal anti-inflammatory drugs) due to its ability to inhibit the cyclooxygenase (COX) pathways. It is thought to exert central actions which ultimately lead to the alleviation of pain symptoms. One theory is that acetaminophen increases the pain threshold by inhibiting two isoforms of cyclooxygenase, COX-1 and COX-2, which are involved in prostaglandin (PG) synthesis. Prostaglandins are responsible for eliciting pain sensations. Acetaminophen does not inhibit cyclooxygenase in peripheral tissues and, therefore, has no peripheral anti-inflammatory effects. Though acetylsalicylic acid (aspirin) is an irreversible inhibitor of COX and directly blocks the active site of this enzyme, studies have shown that acetaminophen (paracetamol) blocks COX indirectly. Studies also suggest that acetaminophen selectively blocks a variant type of the COX enzyme that is unique from the known variants COX-1 and COX-2. This enzyme has been referred to as _COX-3_. The antipyretic actions of acetaminophen are likely attributed to direct action on heat-regulating centers in the brain, resulting in peripheral vasodilation, sweating, and loss of body heat. The exact mechanism of action of this drug is not fully understood at this time, but future research may contribute to deeper knowledge., Acetaminophen produces analgesia and antipyresis by a mechanism similar to that of salicylates. Unlike salicylates, however, acetaminophen does not have uricosuric activity. There is some evidence that acetaminophen has weak anti-inflammatory activity in some nonrheumatoid conditions (e.g., in patients who have had oral surgery). ... Acetaminophen lowers body temperature in patients with fever but rarely lowers normal body temperature. The drug acts on the hypothalamus to produce antipyresis; heat dissipation is increased as a result of vasodilation and increased peripheral blood flow., The effects of acetaminophen on cyclooxygenase activity have not been fully determined. Acetaminophen is a weak, reversible, isoform-nonspecific cyclooxygenase inhibitor at dosages of 1 g daily. The inhibitory effect of acetaminophen on cyclooxygenase-1 is limited, and the drug does not inhibit platelet function. Therapeutic doses of acetaminophen appear to have little effect on cardiovascular and respiratory systems; however, toxic doses may cause circulatory failure and rapid, shallow breathing., Acetaminophen (N-acetyl-p-aminophenol (APAP)) is the most common antipyretic/analgesic medicine worldwide. If APAP is overdosed, its metabolite, N-acetyl-p-benzo-quinoneimine (NAPQI), causes liver damage. However, epidemiological evidence has associated previous use of therapeutic APAP doses with the risk of chronic obstructive pulmonary disease (COPD) and asthma. The transient receptor potential ankyrin-1 (TRPA1) channel is expressed by peptidergic primary sensory neurons. Because NAPQI, like other TRPA1 activators, is an electrophilic molecule, /the researchers/ hypothesized that APAP, via NAPQI, stimulates TRPA1, thus causing airway neurogenic inflammation. NAPQI selectively excites human recombinant and native (neuroblastoma cells) TRPA1. TRPA1 activation by NAPQI releases proinflammatory neuropeptides (substance P and calcitonin gene-related peptide) from sensory nerve terminals in rodent airways, thereby causing neurogenic edema and neutrophilia. Single or repeated administration of therapeutic (15-60 mg/kg) APAP doses to mice produces detectable levels of NAPQI in the lung, and increases neutrophil numbers, myeloperoxidase activity, and cytokine and chemokine levels in the airways or skin. Inflammatory responses evoked by NAPQI and APAP are abated by TRPA1 antagonism or are absent in TRPA1-deficient mice. This novel pathway, distinguished from the tissue-damaging effect of NAPQI, may contribute to the risk of COPD and asthma associated with therapeutic APAP use., Acetaminophen is at present one of the most commonly used analgesics and antipyretics. Recent evidence has suggested that oxidative stress is involved in the mechanism of acetaminophen intoxication. Paraoxonase-1 (PON1) plays an important role as an endogenous free-radical scavenging molecule. The aim of this study was to evaluate the influence of serum PON1 activity and oxidative stress in patients with acetaminophen intoxication. A total of 20 patients with acetaminophen intoxication and 25 healthy controls were enrolled. Serum total antioxidant capacity (TAC), lipid hydroperoxide (LOOH) levels, and paraoxonase and arylesterase activities were measured spectrophotometrically. The serum TAC levels and the paraoxonase and arylesterase activities were significantly lower in patients with acetaminophen intoxication compared with controls (all, p < 0.001), while the serum LOOH levels were significantly higher (p < 0.001). Results suggest that decreased PON1 activity seems to be associated with increased oxidative stress in patients with acetaminophen intoxication. Measuring serum PON1 activity may be useful in assessing the development of toxicity risk in acetaminophen toxicity. It would be useful to recommend vitamins with antioxidant effects such as vitamins C and E along with medical treatments., For more Mechanism of Action (Complete) data for ACETAMINOPHEN (9 total), please visit the HSDB record page. | |
Record name | Acetaminophen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00316 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ACETAMINOPHEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3001 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Large monoclinic prisms from water | |
CAS No. |
103-90-2 | |
Record name | 4-HYDROXYACETANILIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20492 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acetaminophen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acetaminophen [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetaminophen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00316 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | acetaminophen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755853 | |
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Record name | acetaminophen | |
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Record name | acetaminophen | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Acetamide, N-(4-hydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetaminophen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Paracetamol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.870 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETAMINOPHEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362O9ITL9D | |
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Record name | ACETAMINOPHEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3001 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acetaminophen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001859 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | PARACETAMOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
336 to 342 °F (NTP, 1992), 168-172, 168 °C, MP: 169-170.5 °C, 170 °C, 169-170 °C | |
Record name | 4-HYDROXYACETANILIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20492 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acetaminophen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00316 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ACETAMINOPHEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3001 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acetaminophen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001859 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PARACETAMOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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